molecular formula C10H9N3O B2631408 1-Picolinoylazetidine-3-carbonitrile CAS No. 2034512-70-2

1-Picolinoylazetidine-3-carbonitrile

Cat. No. B2631408
M. Wt: 187.202
InChI Key: GWCJUFBTLATZPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Picolinoylazetidine-3-carbonitrile is complex, contributing to its diverse applications. The structure of a molecule can be analyzed using various techniques, including 13C, 1H NMR, and FT-IR spectroscopy .

Scientific Research Applications

  • Chemical Transformations and Synthesis :

    • 6-Methylchromone-3-carbonitrile, a compound related to 1-Picolinoylazetidine-3-carbonitrile, has been studied for its reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems. This research underscores the potential for diverse chemical transformations in similar compounds (Ibrahim & El-Gohary, 2016).
    • Another study focused on the facile synthesis of tetrahydropyrimido quinoline derivatives, again highlighting the versatile reactivity of compounds within this chemical family (Elkholy & Morsy, 2006).
    • The synthesis and characterization of a novel quinoline derivative, which includes similar structural features to 1-Picolinoylazetidine-3-carbonitrile, has been reported. This study provides insight into the chemical properties and stability of such compounds (Al-Ahmary et al., 2018).
  • Applications in Corrosion Inhibition :

    • Research has been conducted on quinoline-3-carbonitriles, exploring their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial contexts for material preservation (Verma et al., 2015).
  • Biological Activities :

    • Dihydrophenanthroline-3-carbonitriles, structurally related to 1-Picolinoylazetidine-3-carbonitrile, have been examined for their larvicidal and antioxidant activities. These findings open up potential applications in pest control and as antioxidants in various fields (Bharathi et al., 2014).
  • Material Science and Electronics :

    • A study focusing on the synthesis of small-molecular compounds for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) includes compounds like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile. This showcases the potential of these compounds in the development of advanced electronic materials (Deng et al., 2013).

properties

IUPAC Name

1-(pyridine-2-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h1-4,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCJUFBTLATZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Picolinoylazetidine-3-carbonitrile

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